

# Ethyl 4,4,4-trifluorocrotonate chemical properties

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## Compound of Interest

Compound Name: Ethyl 4,4,4-trifluorocrotonate

Cat. No.: B042193

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An In-Depth Technical Guide to the Chemical Properties of **Ethyl 4,4,4-trifluorocrotonate**

## Introduction

**Ethyl 4,4,4-trifluorocrotonate**, with the CAS Number 25597-16-4, is a fluorinated organic compound that serves as a pivotal intermediate in the synthesis of a variety of complex molecules.<sup>[1]</sup> Its structure, featuring a trifluoromethyl group conjugated to an  $\alpha,\beta$ -unsaturated ester, imparts unique chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, which is highly desirable in drug development.<sup>[1]</sup> This compound is frequently utilized in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> It also finds applications in the formulation of specialty polymers and coatings, contributing to materials with improved thermal and chemical resistance.<sup>[1][2]</sup>

## Chemical and Physical Properties

**Ethyl 4,4,4-trifluorocrotonate** is a colorless to nearly colorless liquid under standard conditions.<sup>[1]</sup> A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Source
CAS Number	25597-16-4	[1][3][4][5][6][7][8]
Alternate CAS Number	406-10-0	
Molecular Formula	C <sub>6</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1][3][7][8]
Molecular Weight	168.11 g/mol	[3][7]
Synonyms	4,4,4-Trifluorocrotonic acid ethyl ester, Ethyl 4,4,4-trifluoro- 2-butenate	[1][3][4]
Appearance	Colorless to almost colorless clear liquid	[1][4]
Boiling Point	114-115 °C	[5]
387.7 K	[3][6]	
Density	1.125 g/mL at 25 °C	[5]
1.17 g/mL	[1]	
Refractive Index (n <sub>20/D</sub> )	1.3601	[5]
1.36	[1]	
Flash Point	26 °C (78.8 °F) - closed cup	
Purity	≥ 98% (GC)	[1][4][7]
Storage Conditions	2 - 8 °C	[1]

## Spectroscopic Data

The structural features of **Ethyl 4,4,4-trifluorocrotonate** have been characterized by various spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

| <sup>1</sup>H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH<sub>2</sub>- and a triplet for the -CH<sub>3</sub>) and the two vinyl protons. The vinyl protons would appear as doublets of quartets due to coupling with each other and with the

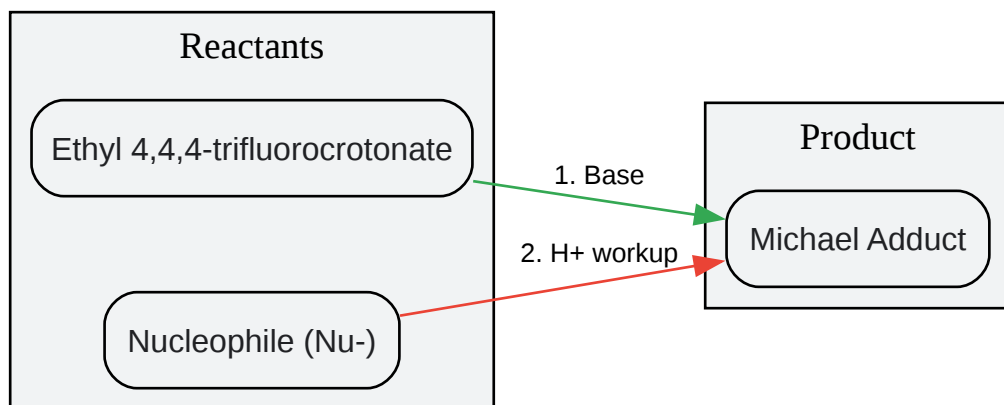
trifluoromethyl group. [\[9\]\[10\]](#) | **<sup>13</sup>C NMR** | The <sup>13</sup>C NMR spectrum will display six distinct resonances for the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. [\[11\]\[12\]](#) | **Mass Spectrometry** | The electron ionization mass spectrum of **Ethyl 4,4,4-trifluorocrotonate** would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other functional groups. [\[8\]\[13\]](#) |

## Reactivity and Applications

**Ethyl 4,4,4-trifluorocrotonate** is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the double bond, which is activated by both the ester and the trifluoromethyl group. This makes it an excellent Michael acceptor.

## Michael Addition Reactions

It undergoes diastereoselective Michael addition reactions with various nucleophiles.[\[7\]](#) For example, it can react with ethyl crotonate in a Michael addition.[\[7\]](#)



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Caption: Generalized Michael Addition of **Ethyl 4,4,4-trifluorocrotonate**.

## Synthesis of Heterocycles

This compound is a precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in pharmaceutical research.[\[14\]](#) For instance, it has been used in the synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid.

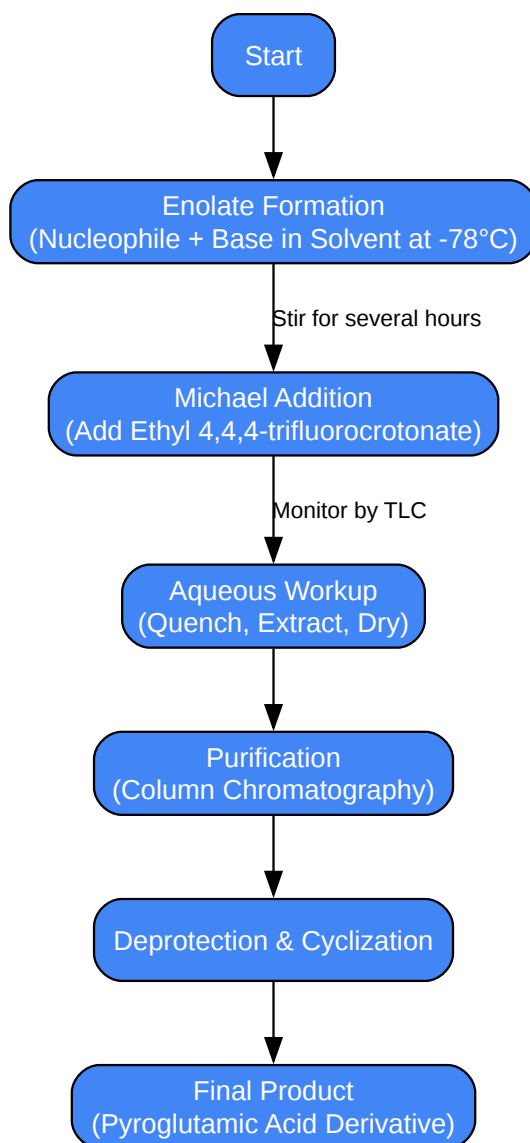
## Experimental Protocols

### Synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid

While a detailed experimental protocol for this specific synthesis is not publicly available in the search results, a general procedure for a diastereoselective Michael addition involving **ethyl 4,4,4-trifluorocrotonate** is outlined below based on its known reactivity.

#### General Procedure for Diastereoselective Michael Addition:

- **Preparation:** To a solution of the nucleophile (e.g., an enolate derived from a chiral auxiliary-containing ester) in a suitable aprotic solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise. The mixture is stirred for a specified time to ensure complete enolate formation.
- **Reaction:** **Ethyl 4,4,4-trifluorocrotonate** (1.0 equivalent) is then added to the solution of the nucleophile, and the reaction mixture is stirred at the low temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
- **Deprotection and Cyclization:** Subsequent steps would involve the removal of the chiral auxiliary and cyclization to form the final pyroglutamic acid derivative.



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Caption: Workflow for a typical Michael addition using **Ethyl 4,4,4-trifluorocrotonate**.

## Safety Information

**Ethyl 4,4,4-trifluorocrotonate** is a flammable liquid and requires careful handling.[4] The following table summarizes its key safety and hazard information.

Hazard Class	Description
Flammability	Flammable liquid and vapor (Hazard Class 3).[4]
Eye Irritation	Causes serious eye irritation (Category 2).
Respiratory Irritation	May cause respiratory irritation (STOT SE 3).
Signal Word	Warning
Hazard Codes	H226, H319, H335
Precautionary Codes	P210, P233, P240, P241, P242, P305 + P351 + P338
Personal Protective Equipment (PPE)	Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter.

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